2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole
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Overview
Description
2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyridazine ring, and various substituents such as methoxyphenyl and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Substitution Reactions: The methoxyphenyl and methylbenzyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole: shares structural similarities with other thiazole and pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-15-7-4-5-8-18(15)14-28-21-12-11-20(25-26-21)22-16(2)24-23(29-22)17-9-6-10-19(13-17)27-3/h4-13H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQNFUDCBVJDOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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